molecular formula C13H15NO B7541879 N-(1,2,3,4-Tetrahydronaphthalene-1-yl)acrylamide

N-(1,2,3,4-Tetrahydronaphthalene-1-yl)acrylamide

Cat. No.: B7541879
M. Wt: 201.26 g/mol
InChI Key: SYTWQUHOEMWOBV-UHFFFAOYSA-N
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Description

N-(1,2,3,4-Tetrahydronaphthalene-1-yl)acrylamide: . It is characterized by its molecular structure, which includes a tetrahydronaphthalene moiety attached to an acrylamide group

Synthetic Routes and Reaction Conditions:

  • Hydrogenation of Naphthalene: The compound can be synthesized by the hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, followed by the reaction with acryloyl chloride to introduce the acrylamide group.

  • Catalytic Reduction: Another method involves the catalytic reduction of naphthalene derivatives to obtain the tetrahydronaphthalene core, which is then reacted with acrylamide under specific conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reactants are mixed in a reactor vessel under controlled temperature and pressure conditions.

  • Continuous Flow Process: Some industrial setups may employ a continuous flow process to enhance production efficiency and ensure consistent product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be employed to modify the compound's structure, leading to the formation of reduced derivatives.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound, which may include carboxylic acids and ketones.

  • Reduced Derivatives: Reduced forms of the compound, which may exhibit different chemical and physical properties.

  • Substituted Derivatives: Compounds with various functional groups introduced through substitution reactions.

Scientific Research Applications

Chemistry: N-(1,2,3,4-Tetrahydronaphthalene-1-yl)acrylamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(1,2,3,4-Tetrahydronaphthalene-1-yl)acrylamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1-Naphthalenyl)acrylamide: A structurally related compound with a naphthalene core instead of tetrahydronaphthalene.

  • N-(2,3,4,5-Tetrahydronaphthalene-1-yl)acrylamide: Another variant with a different substitution pattern on the tetrahydronaphthalene ring.

  • N-(Indan-1-yl)acrylamide: A compound with a similar structure but a different bicyclic core.

Uniqueness: N-(1,2,3,4-Tetrahydronaphthalene-1-yl)acrylamide stands out due to its specific structural features, which confer unique chemical and physical properties compared to its analogs. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h2-4,6,8,12H,1,5,7,9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTWQUHOEMWOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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